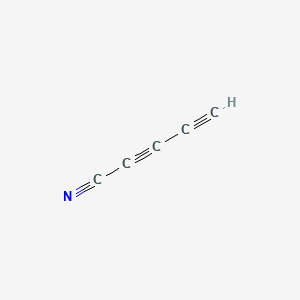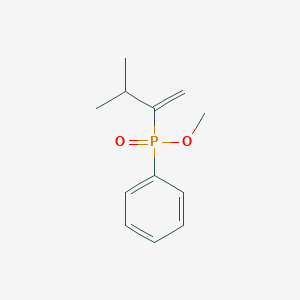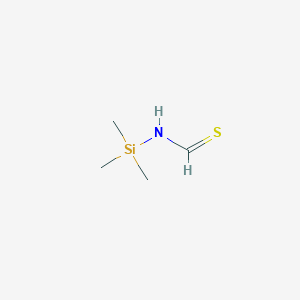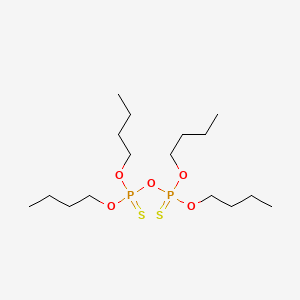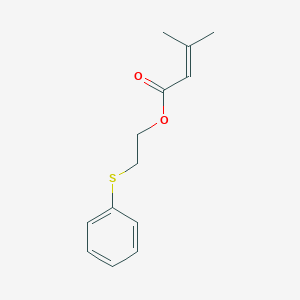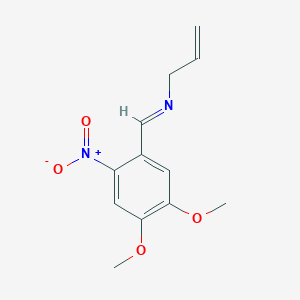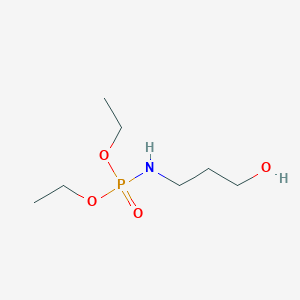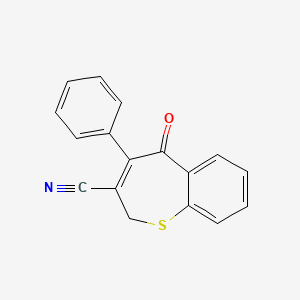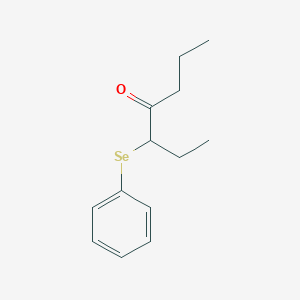
3-(Phenylselanyl)heptan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylselanyl)heptan-4-one is an organic compound that belongs to the class of organoselenium compounds It is characterized by the presence of a phenylselanyl group attached to the heptan-4-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylselanyl)heptan-4-one typically involves the introduction of a phenylselanyl group to a heptan-4-one precursor. One common method is the reaction of heptan-4-one with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phenylselanyl)heptan-4-one undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding heptan-4-one.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used to replace the phenylselanyl group.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Heptan-4-one.
Substitution: Various substituted heptan-4-one derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Phenylselanyl)heptan-4-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the synthesis of other organoselenium compounds, which have applications in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Phenylselanyl)heptan-4-one involves its interaction with molecular targets through the phenylselanyl group. This group can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Phenylthio)heptan-4-one: Similar structure but with a phenylthio group instead of a phenylselanyl group.
3-(Phenylseleno)butan-2-one: A shorter chain analog with similar chemical properties.
3-(Phenylselanyl)pentan-2-one: Another analog with a different chain length.
Uniqueness
3-(Phenylselanyl)heptan-4-one is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties and reactivity compared to its sulfur and oxygen analogs. This makes it particularly valuable in applications requiring specific redox behavior and chemical stability.
Eigenschaften
CAS-Nummer |
57204-90-7 |
|---|---|
Molekularformel |
C13H18OSe |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
3-phenylselanylheptan-4-one |
InChI |
InChI=1S/C13H18OSe/c1-3-8-12(14)13(4-2)15-11-9-6-5-7-10-11/h5-7,9-10,13H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
MEYZIOLWHYBUAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C(CC)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


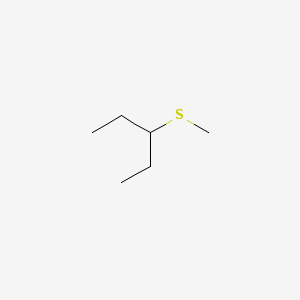
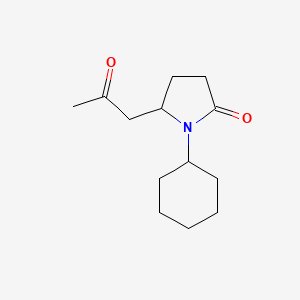
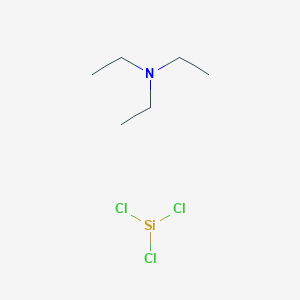
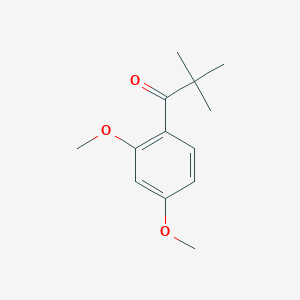
![3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B14615412.png)
